molecular formula C14H14F3NO B2953655 N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411199-06-7

N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide

Cat. No. B2953655
CAS RN: 2411199-06-7
M. Wt: 269.267
InChI Key: MCFNPLCMZCCOJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the trifluoromethyl group, the phenyl group, and the but-2-ynamide group. It might involve reactions such as nucleophilic substitution, free radical bromination, and oxidation .


Chemical Reactions Analysis

This compound, like many organic compounds, would likely undergo a variety of chemical reactions. These could include reactions with acids, bases, and other organic compounds, as well as redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it’s used. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide” would likely require precautions to prevent exposure and ensure safety. This could include wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include exploring its use in various industries, studying its interactions with other chemicals, and investigating its potential biological effects .

properties

IUPAC Name

N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO/c1-3-5-13(19)18(4-2)10-11-6-8-12(9-7-11)14(15,16)17/h6-9H,4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFNPLCMZCCOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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